BAPTA tetraethyl ester

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BAPTA tetraethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent to study metal ion interactions.

Industry: It is used in the development of diagnostic tools and sensors for detecting calcium ions.

Mecanismo De Acción

Target of Action

BAPTA tetraethyl ester primarily targets calcium ions (Ca2+) . The presence of four carboxylic acid functional groups in the compound allows it to bind two calcium ions . The extensive flexibility of these carboxylate ligands is critical for the coordination of calcium and other metal ions .

Mode of Action

This compound interacts with its targets by chelating Ca2+ ions . This interaction results in a change in the concentration of free Ca2+ ions in the cell, thereby affecting various cellular processes that are regulated by Ca2+ signaling .

Biochemical Pathways

The chelation of Ca2+ ions by this compound affects several biochemical pathways. One significant pathway is the glycolysis pathway . This compound has been found to directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of the glycolysis pathway . This inhibition impairs glycolysis and ultimately affects cellular metabolism .

Pharmacokinetics

It is known that this compound is usually introduced into cells as a membrane-permeant acetoxymethyl ester . This allows the compound to readily enter cells, where it can chelate intracellular Ca2+ ions .

Result of Action

The chelation of Ca2+ ions by this compound leads to a decrease in the concentration of free Ca2+ ions in the cell . This can affect various cellular processes regulated by Ca2+ signaling, including cell division and cell death . In particular, this compound has been found to enhance apoptosis in certain cancer cells .

Análisis Bioquímico

Biochemical Properties

BAPTA tetraethyl ester plays a significant role in biochemical reactions, particularly those involving calcium ions. It has the ability to bind two calcium ions due to the presence of four carboxylic acid functional groups . The extensive flexibility of the carboxylate ligands is critical to the coordination of calcium and other metal ions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is used to buffer changes in cytosolic Ca2+ . It has been found to induce apoptosis in hematological cancer cell lines that are highly sensitive to S63845, an MCL-1 antagonist .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits mTORC1-driven Mcl-1 translation, leading to a rapid decline in MCL-1-protein levels . It also impairs glycolysis by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity .

Métodos De Preparación

The preparation of BAPTA tetraethyl ester typically involves a multi-step synthetic route. The main steps include the Archimedes reaction of benzaldehyde to prepare dione compounds, followed by an amination reaction to generate dione amines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the ester bonds.

Análisis De Reacciones Químicas

BAPTA tetraethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

BAPTA tetraethyl ester is similar to other calcium chelators such as ethylene glycol bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid and 1,2-bis(2-amino-phenoxy)ethane-N,N,N’,N’-tetraacetic acid. this compound is unique due to its esterified form, which enhances its membrane permeability and makes it more effective in intracellular applications . Other similar compounds include TP-BAPTA and TP-CN-BAPTA, which are used in fluorescent calcium sensing .

Actividad Biológica

BAPTA tetraethyl ester (BAPTA-TE), a membrane-permeable calcium chelator, has garnered attention in various biological studies due to its significant role in modulating intracellular calcium levels. This article provides an overview of its biological activity, mechanisms of action, and implications in research, supported by data tables and case studies.

Overview of this compound

BAPTA-TE is a derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), designed to facilitate the chelation of calcium ions within cells. Its ability to penetrate cell membranes allows it to effectively reduce intracellular calcium concentrations, influencing various cellular processes such as neurotransmitter release, muscle contraction, and cell signaling pathways.

BAPTA-TE functions primarily by binding to free calcium ions (), thereby preventing their interaction with cellular targets. This chelation alters calcium-dependent processes, including:

- Neurotransmitter Release : In neuronal cells, BAPTA-TE reduces the release of neurotransmitters by inhibiting calcium influx during action potentials.

- Muscle Contraction : In muscle cells, it interferes with the excitation-contraction coupling mechanism by lowering intracellular levels.

- Cell Signaling : It impacts various signaling pathways that are dependent on calcium as a secondary messenger.

Case Studies

-

Oocyte Cryopreservation : A study demonstrated that BAPTA-AM (a variant of BAPTA) significantly improved the survival rates of vitrified oocytes by reducing reactive oxygen species (ROS) generation and preserving mitochondrial function. The total antioxidant capacity (TAC) was notably higher in groups treated with BAPTA-AM compared to control groups during cryopreservation processes ( ).

Treatment Group TAC Level (Mean ± SD) p-value Fresh Control 0.60 ± 0.02 - Slow Freezing - Control 0.26 ± 0.01 < 0.001 Slow Freezing - BAPTA 0.35 ± 0.01 0.041 Vitrification - Control 0.42 ± 0.02 < 0.001 Vitrification - BAPTA 0.49 ± 0.02 0.68 - Calcium Buffering in Neurons : Research on the bag cell neurons of Aplysia californica indicated that BAPTA-TE could effectively modulate neuronal excitability and repetitive firing patterns by altering calcium dynamics within these cells ( ). The study highlighted that juvenile neurons exhibited prolonged depolarizations when treated with BAPTA-TE, suggesting its potential role in neuronal development and plasticity.

Comparative Studies

In a comparative study involving aged rats, BAPTA-TE was shown to enhance calcium buffering capacity in cholinergic basal forebrain neurons, which is critical for cognitive functions such as learning and memory ( ). The results indicated that aged rats treated with BAPTA-TE performed better in water maze tasks compared to untreated controls.

Implications for Future Research

The ability of this compound to manipulate intracellular calcium levels presents numerous applications in biomedical research:

- Neuropharmacology : Understanding its effects on neurotransmitter release can aid in developing treatments for neurological disorders.

- Cryobiology : Its use in improving oocyte viability during cryopreservation can enhance reproductive technologies.

- Cellular Physiology : Investigating its role in various signaling pathways may reveal new insights into cellular responses to environmental stimuli.

Propiedades

IUPAC Name |

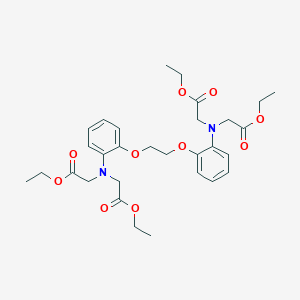

ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O10/c1-5-37-27(33)19-31(20-28(34)38-6-2)23-13-9-11-15-25(23)41-17-18-42-26-16-12-10-14-24(26)32(21-29(35)39-7-3)22-30(36)40-8-4/h9-16H,5-8,17-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXCPQDFHUCXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321049 | |

| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-07-6 | |

| Record name | 73630-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.